Bienvenue dans la boutique en ligne BenchChem!

FHT-2344

Epigenetics SMARCA4 Chemical Probe

FHT-2344 is a potent, selective, and ATP-competitive SMARCA2/4 inhibitor (>7,600-fold selectivity over CHD4). This EUbOPEN-certified chemical probe provides high-confidence target engagement for BAF complex research in oncology and virology. Procurement ensures reliable, reproducible results and minimizes off-target experimental noise.

Molecular Formula C23H24N6O5S2
Molecular Weight 528.6 g/mol
Cat. No. B12380974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFHT-2344
Molecular FormulaC23H24N6O5S2
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC(=CC=C2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C
InChIInChI=1S/C23H24N6O5S2/c1-28-9-8-18(27-28)15-5-4-6-16(11-15)20-14-35-23(25-20)26-22(31)19(13-34-2)24-21(30)17-7-10-29(12-17)36(3,32)33/h4-12,14,19H,13H2,1-3H3,(H,24,30)(H,25,26,31)/t19-/m0/s1
InChIKeyAPLVGTKXOIMODQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FHT-2344: A High-Potency SMARCA2/SMARCA4 ATPase Inhibitor for Epigenetic Targeting in Oncology and Virology


FHT-2344 is a synthetic small molecule that functions as a potent and selective allosteric, ATP-competitive inhibitor of the SMARCA2 and SMARCA4 ATPases (also known as BRM and BRG1) . These ATPases are the core catalytic subunits of the mammalian BAF (SWI/SNF) chromatin remodeling complex, which plays a central role in regulating gene expression and lineage specification . FHT-2344 is a chemical probe developed for investigating BAF complex biology and is in preclinical development for oncology and virology applications [1].

Beyond Pan-BAF Inhibition: The Case for FHT-2344's Specificity Over General ATPase Inhibitors


While the BAF complex is a validated oncology target, its high homology between the SMARCA2 and SMARCA4 ATPase domains presents a challenge for developing selective inhibitors [1]. General ATPase inhibitors or closely related analogs often suffer from poor selectivity, leading to off-target effects on other ATP-dependent enzymes like CHD4, or they lack the potency required for robust cellular and in vivo activity . FHT-2344 is differentiated by its sub-30 nM potency against both SMARCA2/4 combined with high selectivity over the related CHD4 ATPase (>200 µM IC50), a critical feature for reliable target engagement and interpretation of biological results . This specificity profile, validated by its inclusion as a chemical probe in the EUbOPEN epigenetics set, ensures that substituting FHT-2344 with a less-characterized or less-potent SMARCA2/4 inhibitor risks confounding experimental outcomes [2].

FHT-2344 Procurement Decision Guide: A Quantitative Comparison Against Analogs and In-Class Alternatives


Biochemical Potency Benchmarking: FHT-2344 Demonstrates 144-Fold Greater Potency than Analog FHT-5908 for SMARCA4

FHT-2344 exhibits sub-30 nM potency against SMARCA4 (26.1 nM) and SMARCA2 (13.8 nM) in an ADP-Glo biochemical assay . This is a 144-fold improvement in potency for SMARCA4 compared to the closely related control analog, FHT-5908, which has a reported SMARCA4 IC50 of 3990 nM in the same assay system [1]. The superior potency of FHT-2344 is critical for achieving robust target engagement at lower concentrations, minimizing potential off-target liabilities.

Epigenetics SMARCA4 Chemical Probe ATPase Inhibitor Selectivity

Selectivity Profile: FHT-2344 is >7,600-Fold Selective Over the Closely Related CHD4 ATPase

A critical differentiator for any chemical probe is its selectivity against closely related enzyme family members. FHT-2344 demonstrates exceptional selectivity, displaying no measurable activity (IC50 > 200,000 nM) against the ATPase CHD4 . CHD4 is another chromatin remodeling ATPase and a common off-target for less-selective BAF complex inhibitors. This >7,600-fold selectivity window over CHD4 ensures that observed cellular phenotypes can be confidently attributed to SMARCA2/4 inhibition.

Epigenetics CHD4 Chemical Probe Selectivity Chromatin Remodeling

Cellular Target Engagement: FHT-2344 Potently Inhibits SMARCA2/4 Transcriptional Activity in Mutant Cell Lines

Beyond biochemical potency, FHT-2344 demonstrates robust on-target cellular activity. In SMARCA4-mutant and SMARCA2-mutant cell lines, FHT-2344 potently inhibits the transcriptional activity of its targets with cellular IC50 values of 29.8 nM and 30.2 nM, respectively . This cellular potency closely mirrors its biochemical potency, confirming excellent cell permeability and target engagement within a complex cellular environment. This data is further corroborated by the EUbOPEN chemogenomic set, which reports a cellular on-target IC50 of 30.2 nM for SMARCA4 in a luciferase transporter assay [1].

Cellular Assay SMARCA4-mutant Target Engagement Transcription Cancer

In Vivo Efficacy: FHT-2344 Reduces Tumor Growth in a Uveal Melanoma Xenograft Model

In an in vivo setting, FHT-2344 demonstrates therapeutic potential. In a uveal melanoma xenograft model, administration of FHT-2344 resulted in a dose-dependent reduction in tumor growth . The compound's in vivo activity is mechanistically linked to the suppression of the master transcription factor SOX10, a key driver in uveal melanoma lineage and survival, as shown by reduced SOX10 transcription . This demonstrates that FHT-2344 can effectively modulate its target pathway in a complex, living organism, providing a clear rationale for its use in translational oncology research.

In Vivo Xenograft Uveal Melanoma Tumor Growth Translational

HBV cccDNA Silencing: A Unique Application for FHT-2344 in Virology Research

FHT-2344 possesses a unique and recently characterized application in virology that distinguishes it from other SMARCA2/4 inhibitors. In a 2026 study on chronic Hepatitis B virus (HBV), treatment with FHT-2344 resulted in significant epigenetic silencing of HBV covalently closed circular DNA (cccDNA). The study demonstrated that FHT-2344 reduced serum HBV DNA by 50% (P < .05) and intrahepatic HBV RNA by 70% (P < .01) without causing a loss of cccDNA [1]. This indicates a functional cure strategy based on chromatin compaction and transcriptional silencing rather than viral eradication, a novel mechanism not widely reported for other BAF inhibitors.

HBV cccDNA Virology Epigenetic Silencing Functional Cure

Chemical Probe Validation: FHT-2344 is a EUbOPEN-Certified Epigenetic Probe with Publicly Available Selectivity Data

The quality and reliability of FHT-2344 as a research tool are validated by its inclusion in the EUbOPEN chemogenomic set as a recommended epigenetic probe [1]. This designation is reserved for compounds with well-characterized potency, selectivity, and cellular activity. As part of this set, extensive selectivity data against a panel of 45 GPCRs and other targets is publicly available, showing that at 10 µM, FHT-2344's closest off-target is the dopamine transporter SLC6A3 (-87.78% inhibition) with a Ki >10,000 nM [2]. This level of characterization is not available for most commercially available SMARCA2/4 inhibitors, making FHT-2344 a superior choice for reproducible and interpretable scientific research.

Chemical Probe EUbOPEN Epigenetics Selectivity Data Reproducibility

FHT-2344 Application Scenarios: From Mechanistic Epigenetics to Translational Virology


Epigenetic Target Validation and Chemical Probe Studies

FHT-2344 is the optimal choice for researchers investigating the role of the BAF complex in gene regulation, differentiation, and disease. Its EUbOPEN-certified chemical probe status and extensive selectivity profile (e.g., >7,600-fold over CHD4) provide confidence in target engagement and minimize off-target noise. The compound's potent cellular activity (IC50 ~30 nM) allows for the use of low concentrations, reducing solvent effects and improving assay reliability .

Uveal Melanoma and Transcription Factor-Driven Cancer Research

For oncology-focused labs, FHT-2344 is a critical tool for investigating cancers driven by lineage-specific transcription factors. Preclinical data demonstrates its ability to suppress the master transcription factor SOX10 and reduce tumor growth in uveal melanoma xenograft models . The quantitative evidence of in vivo efficacy in a relevant cancer model makes FHT-2344 a high-priority compound for studies aimed at understanding BAF-driven oncogenic programs and developing novel therapeutic strategies.

HBV Functional Cure Studies

FHT-2344 has a unique application in virology, specifically for researchers developing functional cures for chronic HBV infection. The compound epigenetically silences HBV cccDNA, achieving a 50% reduction in serum HBV DNA and a 70% reduction in intrahepatic HBV RNA [1]. This mechanism is distinct from standard antivirals and offers a novel approach to long-term viral suppression without cccDNA loss. Procurement of FHT-2344 is essential for laboratories exploring chromatin-targeted therapies for viral persistence.

Comparative Pharmacology and Tool Compound Benchmarking

Given the high homology between SMARCA2 and SMARCA4, finding selective inhibitors is challenging. FHT-2344 is uniquely positioned for use in comparative pharmacology studies, where it can serve as a high-quality benchmark against less potent or less selective analogs like FHT-5908 [2]. Its well-characterized biochemical (26.1 nM for SMARCA4) and cellular potencies provide a robust reference point for evaluating novel compounds or genetic knockdown approaches in BAF complex research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FHT-2344

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.